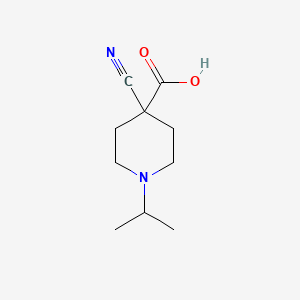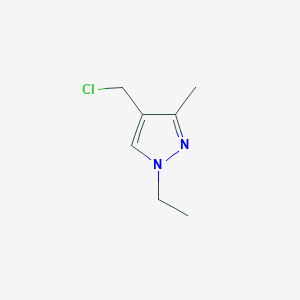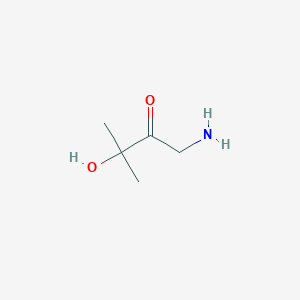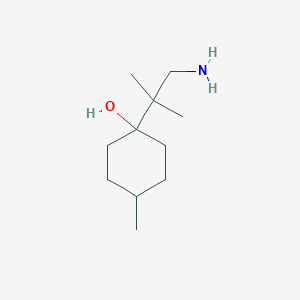
4-Chloro-2-methylbut-3-en-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methylbut-3-en-2-amine is an organic compound with the molecular formula C5H10ClN. It is a derivative of butenamine, featuring a chlorine atom and a methyl group attached to the butene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylbut-3-en-2-amine typically involves the chlorination of 2-methylbut-3-en-2-amine. One common method is the reaction of 2-methylbut-3-en-2-amine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methylbut-3-en-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom or the reduction of the double bond.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution: Products include 2-methylbut-3-en-2-amine derivatives with different substituents replacing the chlorine atom.
Oxidation: Oxidized products such as 4-chloro-2-methylbut-3-en-2-one.
Reduction: Reduced products like 2-methylbut-3-en-2-amine.
Applications De Recherche Scientifique
4-Chloro-2-methylbut-3-en-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methylbut-3-en-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the double bond in its structure play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylbut-3-en-2-ol: Similar structure but with a hydroxyl group instead of an amine.
2-Methylbut-3-en-2-amine: Lacks the chlorine atom, leading to different reactivity.
4-Chloro-2-methylbut-3-en-2-one: Contains a carbonyl group instead of an amine.
Uniqueness
4-Chloro-2-methylbut-3-en-2-amine is unique due to the presence of both a chlorine atom and an amine group on the butene backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Propriétés
Formule moléculaire |
C5H10ClN |
|---|---|
Poids moléculaire |
119.59 g/mol |
Nom IUPAC |
(E)-4-chloro-2-methylbut-3-en-2-amine |
InChI |
InChI=1S/C5H10ClN/c1-5(2,7)3-4-6/h3-4H,7H2,1-2H3/b4-3+ |
Clé InChI |
FKZLEYGHXAHJMD-ONEGZZNKSA-N |
SMILES isomérique |
CC(C)(/C=C/Cl)N |
SMILES canonique |
CC(C)(C=CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13192599.png)




![tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate](/img/structure/B13192620.png)




![4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine](/img/structure/B13192659.png)

